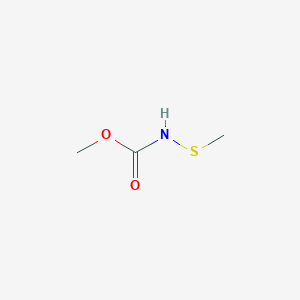

Methyl (methylsulfanyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41744-82-5 |

|---|---|

Molecular Formula |

C3H7NO2S |

Molecular Weight |

121.16 g/mol |

IUPAC Name |

methyl N-methylsulfanylcarbamate |

InChI |

InChI=1S/C3H7NO2S/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) |

InChI Key |

DBROFCUBZSXYLG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NSC |

Origin of Product |

United States |

Computational Chemistry and Theoretical Studies on Methyl Methylsulfanyl Carbamate Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to elucidating the mechanisms of chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying the most favorable pathways from reactants to products. nih.govchemrxiv.org

A key application of quantum chemistry is the determination of energetic profiles for potential reaction pathways. nih.gov Methods such as the Artificial Force Induced Reaction (AFIR) are employed to perform automated searches for reaction paths, starting from a product and tracing it back to potential reactants or exploring forward reactions from a given set of reactants. chemrxiv.orgnih.gov This exhaustive search helps identify various stable structures (intermediates) and the routes connecting them.

Once a network of reaction paths is established, kinetic analysis methods like the Rate Constant Matrix Contraction (RCMC) can be used to simplify the complex network. nih.gov The RCMC method integrates shallow local minima on the potential energy surface into adjacent, more stable structures, effectively coarse-graining the reaction network to produce a clear energetic profile that highlights the most probable reaction pathways under specific conditions (e.g., temperature). nih.govresearchgate.net For carbamate (B1207046) systems, this could involve modeling reactions such as hydrolysis or interaction with biological nucleophiles. The resulting energy profile shows the relative energies of reactants, intermediates, transition states, and products.

Table 1: Illustrative Energetic Profile for a Generic Carbamate Reaction Step This table is illustrative, based on general principles of reaction profile calculations, to demonstrate how data would be presented.

| Species | Role in Reaction | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| Transition State 1 | Activation Barrier | +25.4 |

| Intermediate | Stable Intermediate | -5.2 |

| Transition State 2 | Activation Barrier | +15.8 |

| Products | Final Products | -12.7 |

Characterization of Transition States and Activation Barriers

The transition state (TS) is a critical point on the reaction energy profile, representing the highest energy structure along the minimum energy path between a reactant and a product. Its characterization is essential for understanding the kinetics of a reaction, as the energy difference between the reactants and the TS defines the activation barrier. rsc.org A higher activation barrier corresponds to a slower reaction rate.

Computational methods are used to locate the precise geometry of the transition state and calculate its energy. Techniques like Density Functional Theory (DFT) are often employed for this purpose. rsc.org For a molecule like Methyl (methylsulfanyl)carbamate, this would involve identifying the transition states for reactions such as its formation from methyl isocyanate and methanethiol (B179389) or its decomposition. google.com The calculated activation barriers provide quantitative predictions of reaction feasibility and rates, which can be compared with experimental kinetic data. researchgate.net

Table 2: Calculated Activation Barriers for a Hypothetical Reaction of this compound This table presents hypothetical data to illustrate the output of transition state calculations.

| Reaction Pathway | Computational Method | Basis Set | Activation Barrier (kcal/mol) |

| Nucleophilic attack at carbonyl C | DFT (B3LYP) | 6-311++G(d,p) | 21.5 |

| Proton transfer from N | DFT (B3LYP) | 6-311++G(d,p) | 35.2 |

| S-methylation | DFT (B3LYP) | 6-311++G(d,p) | 28.9 |

Electronic Structure Analysis and Prediction of Molecular Reactivity

The electronic structure of a molecule governs its reactivity. Computational analyses can map out the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The theory posits that the most significant contributions to the interaction energy during the initial phase of a reaction come from the HOMO of the nucleophile and the LUMO of the electrophile. pku.edu.cnmdpi.com

For this compound, FMO theory can predict its behavior in various reactions. The energy of the LUMO is an indicator of a molecule's electrophilicity; a lower LUMO energy suggests a greater ability to accept electrons. taylorandfrancis.com Studies on related methylcarbamate derivatives have shown that the LUMO is often centered on the carbamate functional group, making the carbonyl carbon atom electrophilic. mdpi.com This suggests that the primary reaction mechanism for many carbamates involves a nucleophilic attack on this site. mdpi.com The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability. taylorandfrancis.com

Table 3: Illustrative Frontier Orbital Energies for Reactivity Analysis This table contains representative data to explain the application of FMO theory.

| Molecule / Fragment | Orbital | Energy (eV) | Implication |

| This compound | HOMO | -9.8 | Electron-donating ability |

| This compound | LUMO | +1.5 | Electron-accepting ability (electrophilicity) mdpi.com |

| Generic Nucleophile (e.g., Serine) | HOMO | -6.2 | Stronger electron donor than carbamate |

| HOMO-LUMO Gap (Carbamate) | N/A | 11.3 | Indicator of chemical stability |

Mapping of Electrophilic and Nucleophilic Sites

Computational chemistry allows for the detailed mapping of electron density across a molecule, which can be used to identify sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This is often achieved by calculating the electrostatic potential (ESP) or by using population analysis methods like Mulliken charges.

In this compound, several reactive sites can be predicted.

Electrophilic Sites : Based on studies of similar carbamates, the carbonyl carbon atom is expected to be highly electrophilic due to the electron-withdrawing effects of the two adjacent oxygen and nitrogen atoms. mdpi.comnih.gov This makes it a prime target for attack by nucleophiles.

Nucleophilic Sites : The sulfur atom, with its lone pairs of electrons, is a potential nucleophilic center. nih.gov The nitrogen atom of the carbamate group also possesses a lone pair, though its nucleophilicity may be reduced by delocalization into the carbonyl group.

This mapping is crucial for understanding regioselectivity in reactions and for predicting how the molecule might bind to a biological target, such as an enzyme active site. researchgate.netnih.gov

Table 4: Calculated Mulliken Partial Charges on Key Atoms of this compound This table shows hypothetical partial charges to illustrate the identification of reactive sites. Actual values depend on the specific computational method and basis set used.

| Atom | Element | Predicted Partial Charge (a.u.) | Predicted Reactivity |

| C (carbonyl) | Carbon | +0.65 | Strongly Electrophilic mdpi.com |

| O (carbonyl) | Oxygen | -0.45 | Nucleophilic / H-bond acceptor |

| S (thioether) | Sulfur | -0.20 | Nucleophilic nih.gov |

| N (amide) | Nitrogen | -0.50 | Nucleophilic / H-bond donor |

| O (ester) | Oxygen | -0.38 | Nucleophilic / H-bond acceptor |

Advanced Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, advanced molecular modeling techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms over time, allowing for the study of conformational changes, solvent effects, and interactions with larger systems like proteins or membranes.

For instance, MD simulations could be used to study the rotational barriers around the C-N, C-O, and C-S bonds, providing a more complete picture of the molecule's conformational landscape than static calculations alone. researchgate.net Furthermore, when studying reactions in solution, quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be employed. In this approach, the reacting species (e.g., the carbamate and a direct reactant) are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics force fields. This allows for the inclusion of explicit solvent effects on reaction barriers and mechanisms, which can be significant. Implicit solvation models, such as the Polarizable Continuum Model (CPCM), are also widely used in quantum chemical calculations to account for the bulk effect of a solvent on the electronic structure and energetics. chemrxiv.orgnih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of carbamates are critical determinants of their physical properties and biological activity. Theoretical studies on methyl carbamate, a core component of the target molecule, have shown that the Z conformer is the most stable form in the gas phase, with the E conformer being at least 19 kJ mol⁻¹ higher in energy. epa.gov This preference is supported by observations in vapor-phase infrared spectra. epa.gov The amino nitrogen atom is calculated to have a pyramidal equilibrium geometry. epa.gov

For more complex analogs containing the methylthio group, such as 2-methylthiocyclohexyl-N,N-dimethylcarbamate, computational methods like MP2 and Density Functional Theory (DFT) with B3LYP and B971 functionals have been employed to determine the energy differences between various conformers. acs.org Analysis of the potential energy surface reveals the presence of multiple rotamers. acs.org Natural Bond Orbital (NBO) analysis is used to dissect the underlying forces governing these preferences, attributing them to a balance of hyperconjugative and steric interactions. acs.org In related systems, crystal structure analysis has confirmed the presence of folded conformations, corroborating findings from NMR and UV spectral studies in solution. epa.govrsc.org

| Compound/System | Method | Finding | Reference |

|---|---|---|---|

| Methyl Carbamate | Theoretical Calculation | The Z conformer is at least 19 kJ mol⁻¹ more stable than the E conformer. | epa.gov |

| Methyl Carbamate | Far IR Spectrum | The amino nitrogen atom has a pyramidal equilibrium geometry. | epa.gov |

| 2-Methylthiocyclohexyl-N,N-dimethylcarbamate | MP2, B3LYP, B971 | Calculations determined the energy differences between conformers. | acs.org |

| Ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate | X-ray Crystallography | The molecule adopts a folded conformation in the solid state. | epa.govrsc.org |

Investigation of Solvation Effects in Chemical Processes

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models are used to investigate these solvation effects. A common approach is the use of a self-consistent reaction field (SCRF) model, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This method allows for the analysis of how the solvent environment affects molecular properties and descriptors. researchgate.net

For instance, QSAR studies on heteroaromatic amines have shown that descriptors related to solvent-induced effects are important for accurately modeling their mutagenic activity. researchgate.net By calculating properties in both the gas phase and in solution, researchers can quantify the impact of the solvent on conformational equilibria and the energies of reaction pathways. This is crucial for understanding the behavior of this compound in a biological medium, where it interacts with water and other polar molecules.

Quantitative Structure-Activity Relationship (QSAR) for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and agrochemical design. researchgate.net These computational methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wiley.com

Calculation of Diverse Molecular Descriptors (e.g., Topological, Quantum Chemical)

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be broadly categorized:

Topological Descriptors: These are derived from the 2D representation of the molecule, describing aspects like size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information on the electronic properties of the molecule. Examples include charge densities on specific atoms, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments. researchgate.net

For a compound structurally related to this compound, namely methyl N-[bis(methylsulfanyl)methylidene]carbamate, several descriptors have been computationally derived.

| Descriptor | Value | Reference |

|---|---|---|

| Molecular Weight | 179.3 g/mol | nih.gov |

| XLogP3 (Hydrophobicity) | 2.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Topological Polar Surface Area | 89.3 Ų | nih.gov |

In various QSAR studies, specific descriptors have been found to be highly correlated with activity. For example, in a study on cinnamate (B1238496) ester analogues, descriptors like vsurf_EWmin3 and std_dim2 were frequently present in the derived models. mdpi.com

Theoretical Estimation of Molecular Activities for Structural Optimization

Once a diverse set of molecular descriptors has been calculated for a series of compounds with known activities, statistical methods are used to build the QSAR model. This model is essentially an equation that predicts the activity of a compound based on its descriptor values. researchgate.net For example, the fungicidal activity of certain compounds has been highly correlated with a reactivity index derived from the electron density of the HOMO at a sulfur atom and the hydrophobicity of the molecule. researchgate.net

These models allow for the theoretical estimation of molecular activities for new, yet-to-be-synthesized structures. By systematically modifying the structure of a lead compound like this compound (e.g., by changing substituent groups) and calculating the descriptors for these new analogs, researchers can predict their activity using the QSAR equation. This process enables the structural optimization of the lead compound to maximize its desired biological effect.

In Silico Design and Virtual Screening of Novel Methyl Carbamate Analogs

The ultimate application of a validated QSAR model is in in silico design and virtual screening. Instead of synthesizing and testing thousands of compounds, which is time-consuming and expensive, researchers can create a virtual library of novel methyl carbamate analogs. The molecular descriptors for each compound in this virtual library are calculated, and their biological activity is predicted using the established QSAR model.

This virtual screening process rapidly identifies the most promising candidates with the highest predicted activity. Recent studies on other carbamate derivatives have successfully used 3D-QSAR models to guide the design of new, potent inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov The predictive power of these models was confirmed when the newly designed and synthesized inhibitors showed experimental potencies that were in good agreement with the theoretical predictions. nih.gov This approach significantly streamlines the discovery process, focusing synthetic efforts only on the most promising candidates identified through computational screening.

Applications in Advanced Organic Synthesis and Chemical Transformations

Methyl (methylsulfanyl)carbamate as a Versatile Synthetic Intermediate

The dual functionality of this compound, possessing both a carbamate (B1207046) moiety and a methylsulfanyl group, renders it a versatile intermediate in organic synthesis. These groups can act as handles for a variety of chemical modifications, allowing for its incorporation into diverse molecular architectures.

Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.gov Carbamates, in general, serve as important precursors for these structures. The nitrogen atom in this compound can be incorporated into a ring system, with the attached groups influencing the reaction's course and the final product's stability.

While specific examples detailing the use of this compound in heterocycle synthesis are not extensively documented, its structure is analogous to other carbamates used in these reactions. For instance, N-methylation reactions, which are crucial for synthesizing many biologically active compounds, often utilize reagents like dimethyl carbonate. researchgate.net this compound could theoretically participate as a building block in multi-component reactions (MCRs), which are highly efficient for constructing complex heterocyclic molecules from simple starting materials. nih.gov The methylsulfanyl group (–SMe) could serve as a modifiable handle or a leaving group under specific conditions, offering a distinct advantage in synthetic design compared to more common carbamate protecting groups.

Derivatization Strategies for Enhanced Analytical and Transformative Purposes

Derivatization is a key strategy for improving the analytical detection of a compound or for converting it into a more reactive species for subsequent synthetic steps. For carbamates, these techniques are well-established, particularly in the context of pesticide residue analysis.

A common method for the analysis of N-methylcarbamates involves their initial hydrolysis under basic conditions. nih.gov This process cleaves the carbamate bond. In the case of this compound, hydrolysis would break the molecule into smaller, more volatile, or more easily derivatized fragments.

For many N-methylcarbamate pesticides, the standard procedure involves hydrolysis to the corresponding phenol (B47542), which is then derivatized for analysis by gas-liquid chromatography (GLC). nih.gov A widely used derivatizing agent is pentafluorobenzyl (PFB) bromide, which reacts with the phenolic product to form a PFB ether. This derivative is highly sensitive to electron capture detection (ECD), allowing for the quantitative determination of trace amounts of the original carbamate. nih.gov This two-step approach of hydrolysis followed by derivatization is robust and can be adapted for various carbamates.

Direct derivatization avoids the initial hydrolysis step and modifies the intact carbamate molecule. This can be advantageous as it simplifies sample preparation and can be performed under milder conditions.

One such technique involves the use of anhydrides, like heptafluorobutyric anhydride (B1165640) (HFBA), in a medium such as supercritical carbon dioxide (SC-CO₂). nih.gov This method allows for the simultaneous extraction and derivatization of carbamates. The resulting derivative is then typically analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov Another direct approach is flash methylation, which occurs in the hot injection port of a gas chromatograph. scispec.co.th Reagents like MethElute are used to instantaneously methylate the carbamate, making it more amenable to GC analysis. These direct methods are often faster and can reduce the use of hazardous organic solvents. nih.gov

To enhance analytical sensitivity, particularly for liquid chromatography, chromophoric (light-absorbing) or fluorogenic (fluorescent) tags can be attached to the analyte. This is often accomplished through derivatization.

The derivatization of carbamates with reagents like pentafluorobenzyl (PFB) bromide not only improves chromatographic behavior but also introduces an electrophoric tag, making the molecule highly responsive to an electron capture detector. nih.gov For fluorescence detection, a common strategy involves post-column derivatization. After the carbamates are separated by HPLC, they are hydrolyzed online to produce an amine. This amine then reacts with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA), to form a highly fluorescent product that can be detected with great sensitivity. nih.gov This approach combines the separation power of HPLC with the high sensitivity of fluorescence detection, making it a powerful tool for trace analysis.

Table of Derivatization Strategies for Carbamate Analysis

| Strategy | Reagent(s) | Principle | Analytical Technique | Reference |

| Hydrolysis-Based | Potassium Hydroxide (B78521), Pentafluorobenzyl (PFB) Bromide | Cleavage of carbamate bond, followed by attachment of an electrophoric tag to the resulting phenol/amine. | Gas-Liquid Chromatography with Electron Capture Detection (GLC-ECD) | nih.gov |

| Hydrolysis-Based | o-Phthalaldehyde (OPA) | Post-column hydrolysis to an amine, followed by reaction to form a fluorescent derivative. | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | nih.gov |

| Direct Derivatization | Heptafluorobutyric Anhydride (HFBA) | Direct acylation of the carbamate nitrogen to form a stable, volatile derivative. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Direct Derivatization | MethElute | Flash alkylation (methylation) in the hot GC injection port to improve thermal stability and volatility. | Gas Chromatography-Mass Spectrometry (GC-MS) | scispec.co.th |

Exploitation of O-Carbamate as a Directed Metalation Group (DMG)

The aryl O-carbamate (ArOAm) functional group, particularly the N,N-diethyl-O-carbamate (Ar-OCONEt₂), is recognized as one of the most powerful directed metalation groups (DMGs) in the field of directed ortho metalation (DoM) chemistry. nih.govacs.org This strategy provides a highly efficient and regioselective method for the functionalization of aromatic rings. beilstein-journals.orgresearchgate.net The DoM process involves the deprotonation of an aromatic C-H bond positioned ortho to the DMG by a strong base, typically an organolithium reagent. acs.org The resulting ortho-lithiated species can then be trapped by a wide range of electrophiles to introduce a new substituent, yielding 1,2-disubstituted aromatic products with high precision. acs.org The efficacy of the O-carbamate group stems from its ability to coordinate with the lithium base, lowering the activation energy for the adjacent proton abstraction. uwindsor.ca

The directing ability of the O-carbamate group is so pronounced that it often outcompetes other well-known DMGs. In contrast, the related aryl O-thiocarbamate group (ArOCSNR₂) is a significantly weaker DMG. Intramolecular competition experiments have shown that a methoxy (B1213986) group will direct metalation preferentially over an O-thiocarbamate, highlighting the superior directing power of the oxygen-based carbamate. nih.gov

The directed ortho metalation (DoM) of aryl O-carbamates is a cornerstone for the regioselective synthesis of polysubstituted phenols. The general process begins with the treatment of an aryl O-carbamate substrate with a strong base, such as sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). acs.orgresearchgate.net This generates a stabilized ortho-lithiated intermediate. acs.org Quenching this organolithium species with an electrophile introduces a substituent exclusively at the ortho position. researchgate.net

Systematic studies have established a clear hierarchy of directing ability among various DMGs. The N,N-diethyl-O-carbamate group (-OCONEt₂) has been shown to be a more potent directing group than chloro (-Cl), methoxy (-OMe), methoxymethoxy (-OMOM), and even the tertiary amide (-CONEt₂) groups in competitive metalation studies. acs.orgresearchgate.net This superior directing power ensures high regioselectivity even in complex molecules bearing multiple potential directing groups. researchgate.net For instance, in a molecule containing both a 4-methoxy and a 1-carbamate group, metalation occurs selectively ortho to the carbamate. nih.gov Similarly, the O-carbamate directs ortho-lithiation over a 4-OMOM group, further confirming its dominance in the DMG hierarchy. acs.org

Table 1: Competitive Ortho-Directed Metalation of Substituted Aryl O-Carbamates

| Substrate (Competing DMG) | Major Product (Position of Electrophile) | Reference |

|---|---|---|

| 4-chloro-phenyl-O-carbamate | 2-deutero-4-chloro-phenyl-O-carbamate | researchgate.net |

| 4-methoxy-phenyl-O-carbamate | 2-deutero-4-methoxy-phenyl-O-carbamate | researchgate.net |

| 4-(methoxymethoxy)-phenyl-O-carbamate | 2-deutero-4-(methoxymethoxy)-phenyl-O-carbamate | acs.org |

| 4-(diethylcarbamoyl)-phenyl-O-carbamate | 2-deutero-4-(diethylcarbamoyl)-phenyl-O-carbamate | researchgate.net |

This table illustrates the superior directing power of the O-carbamate group, which consistently directs metalation to its ortho position in the presence of other common directed metalation groups.

The reliability of the O-carbamate DoM reaction has made it a valuable tool for the synthesis of complex, polysubstituted aromatic and heteroaromatic compounds. nih.govbeilstein-journals.org This methodology allows for the construction of molecular frameworks that are challenging to access through classical electrophilic aromatic substitution reactions. beilstein-journals.org The ortho-lithiated intermediates generated from O-carbamates can be used in a variety of subsequent transformations, most notably in transition metal-catalyzed cross-coupling reactions. nih.gov

A powerful strategy involves a one-pot sequence of DoM followed by a Suzuki-Miyaura cross-coupling reaction. This allows for the direct formation of biaryl compounds. For example, an aryl O-carbamate can be ortho-lithiated and then treated with a boronic acid or its derivative in the presence of a palladium or nickel catalyst to forge a new carbon-carbon bond. nih.gov This DoM-cross-coupling sequence has been successfully applied to the synthesis of polysubstituted biaryls and complex heterocyclic systems, such as chromenes, which are scaffolds found in bioactive natural products. nih.gov Furthermore, the methodology has been extended to prepare halogen-functionalized benzo[b]furans, where the carbamate-directed ortho-lithiation is a key step in introducing an alkynyl group, which then undergoes cyclization. mdpi.com

Exploration of Novel Reactivities and Transformational Pathways

Beyond its role in C-H activation, the carbamate functional group exhibits versatile reactivity, allowing for its transformation into other valuable chemical moieties. These pathways include controlled cleavage to unmask parent amines or phenols and direct conversion into related functional groups like ureas.

The carbamate group is often employed as a protecting group for amines in multi-step synthesis due to its general stability. nih.govyoutube.com However, its removal (deprotection) under controlled conditions is a critical step. Various methods have been developed for the cleavage of carbamates. For instance, methyl and other simple alkyl carbamates can be cleaved under nucleophilic conditions. Treatment with 2-mercaptoethanol (B42355) and a base like potassium phosphate (B84403) provides an effective method for deprotection, particularly for substrates with sensitive functionalities that may not tolerate standard hydrogenolysis or strong acid conditions. organic-chemistry.org Another approach involves using diethylenetriamine, which can chemoselectively cleave unactivated carbamates without the need for additional catalysts. organic-chemistry.org For certain carbamates, reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in an appropriate solvent can also facilitate cleavage. organic-chemistry.org

In the context of DoM chemistry, the ortho-lithiated O-carbamate intermediates can undergo a 1,3-O→C carbamoyl (B1232498) migration upon warming, a process known as the anionic ortho-Fries (AoF) rearrangement. nih.govresearchgate.net This reaction directly transforms the aryl O-carbamate into a substituted salicylamide, providing a route to highly functionalized phenolic derivatives. researchgate.net

Carbamates serve as convenient precursors for the synthesis of ureas, a functional group prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.gov The direct conversion of carbamates to ureas avoids the often hazardous use of isocyanate intermediates. researchgate.netorganic-chemistry.org One effective method involves the reaction of a carbamate with a primary or secondary amine in the presence of a stoichiometric amount of trimethylaluminum. organic-chemistry.orgorganic-chemistry.org This process forms an aluminum amide complex that facilitates the displacement of the alkoxy group of the carbamate by the amine, yielding the corresponding urea (B33335) in good to excellent yields. organic-chemistry.org A notable feature of this reaction is its selectivity; methyl and benzyl (B1604629) carbamates can be selectively converted to ureas in the presence of more sterically hindered carbamates like t-butyl carbamates (Boc). researchgate.netorganic-chemistry.org

Alternatively, catalytic methods have been developed. Zirconium(IV) complexes, in the presence of additives like 2-hydroxypyridine, have been shown to catalyze the exchange reaction between carbamates and amines to form ureas. acs.org Mechanistic studies suggest that this transformation may proceed through an in-situ generated isocyanate intermediate. acs.org

Table 2: Examples of Direct Conversion of Carbamates to Ureas

| Carbamate Substrate | Amine | Reagent/Catalyst | Product (Urea) | Reference |

|---|---|---|---|---|

| Methyl carbamate | Primary or Secondary Amine | Trimethylaluminum | Bi-, tri-, or tetra-substituted urea | organic-chemistry.orgorganic-chemistry.org |

| Benzyl carbamate | Primary or Secondary Amine | Trimethylaluminum | Bi-, tri-, or tetra-substituted urea | organic-chemistry.org |

| Various carbamates | Primary Amine | Zr(IV) catalyst + Additive | Substituted urea | acs.org |

This table summarizes key methods for the transformation of carbamates into ureas, highlighting the versatility of both stoichiometric and catalytic approaches.

Environmental Abiotic and Biotic Degradation Pathways of Methyl Methylsulfanyl Carbamate

Hydrolytic Degradation Processes in Aqueous and Soil Environments

Hydrolysis is a primary pathway for the abiotic degradation of methomyl (B1676398), particularly in aqueous systems. ppqs.gov.innih.gov The rate and outcome of this process are significantly influenced by the chemical conditions of the environment, most notably the pH.

Kinetics and Factors Influencing Hydrolysis Rates (e.g., pH)

The stability of methomyl is highly dependent on pH. Hydrolysis is not a significant degradation process under acidic to neutral conditions. researchgate.net Studies have shown that methomyl solutions at pH 5 and pH 7 remain relatively stable, with minimal degradation observed even after 20 to 30 days. researchgate.netepa.gov In contrast, hydrolysis becomes a major degradation pathway under alkaline conditions. ppqs.gov.innih.gov In a solution with a pH of 9, the half-life of methomyl was observed to be 30 days at 25°C. epa.gov The compound decomposes rapidly in alkaline solutions and in moist soils. nih.gov This increased degradation rate at higher pH is attributed to the reaction of the hydroxide (B78521) ion with the carbonyl group of the carbamate (B1207046).

The environmental persistence of methomyl is therefore context-dependent; while it can be classified as persistent in aquatic environments lacking significant microbial activity, its degradation is accelerated in alkaline waters. epa.gov

Table 1: pH-Dependent Hydrolysis of Methomyl

| pH | Observation | Half-Life (t1/2) | Source |

|---|---|---|---|

| 5 | Relatively stable | No significant degradation after 20-30 days | researchgate.netepa.gov |

| 7 | Relatively stable | No significant degradation after 30 days | epa.gov |

| 9 | Degradation observed | 30 days | epa.gov |

Identification and Characterization of Hydrolysis Products

The primary degradation product resulting from the hydrolysis of methomyl is S-methyl-N-hydroxythioacetimidate, commonly known as methomyl oxime. ppqs.gov.inepa.govnih.gov This product is formed through the cleavage of the ester bond in the methomyl molecule. nih.gov Further breakdown of hydrolysis products can lead to the formation of acetonitrile (B52724) and carbon dioxide. ppqs.gov.innih.gov In chlorinated water, additional breakdown products can include acetic acid, bicarbonate, and methanesulfonic acid. researchgate.net The investigation of hydrolysis is crucial for understanding the environmental persistence and potential hazards of methomyl, as its degradation products may have their own toxicological profiles. nih.gov

Photodegradation Mechanisms and Pathways

Photodegradation, or photolysis, represents another significant abiotic pathway for the breakdown of methomyl in the environment. This process can occur through direct absorption of light or be mediated by other light-sensitive molecules in the environment.

Direct and Indirect Photolysis Under Environmental Conditions

Direct photolysis of methomyl is generally considered a minor dissipation pathway. ppqs.gov.innih.gov This is because methomyl exhibits a low molar extinction coefficient for wavelengths above 290 nm, which is the primary range of solar radiation reaching the Earth's surface. rsc.org One study noted less than 4% degradation after 45 minutes of direct UV irradiation.

However, the rate of photodegradation can be significantly enhanced through indirect photolysis, particularly under catalytic conditions. ppqs.gov.innih.govresearchgate.net The presence of photosensitizers such as titanium dioxide (TiO₂) or zinc oxide (ZnO) can accelerate the breakdown of methomyl. researchgate.nethnjournal.net Advanced Oxidation Processes (AOPs), including the photo-Fenton reaction (using iron catalysts and hydrogen peroxide), have been shown to be highly effective, leading to complete degradation in some experiments. nih.govmdpi.com For instance, the photocatalytic degradation of methomyl using TiO₂ was found to be approximately 120 times more efficient than direct photolysis. rsc.org The half-life of methomyl on a soil surface when irradiated with natural sunlight has been reported to be 34 days. epa.gov

Characterization of Photolytic Degradation Products

The photocatalytic degradation of methomyl leads to a variety of intermediate products and can ultimately result in complete mineralization. The primary degradate identified in several studies is acetonitrile. ppqs.gov.inepa.gov Other identified intermediates resulting from photocatalysis include methomyl oxime, which forms from the rupture of the ester or N-O bond. nih.gov Further degradation pathways involve the hydroxylation of the methyl group attached to the nitrogen atom and subsequent decarboxylation. rsc.orgnih.gov A range of smaller organic molecules and inorganic ions are also formed as the degradation proceeds. rsc.orgresearchgate.net

Table 2: Identified Photolytic Degradation Products of Methomyl

| Product Name | Degradation Pathway | Source |

|---|---|---|

| Acetonitrile | Photolysis/Photocatalysis | ppqs.gov.inepa.gov |

| Methomyl oxime (S-methyl-N-hydroxythioacetimidate) | Photocatalysis | epa.govnih.gov |

| Acetamide | Photocatalysis | researchgate.net |

| Acetic acid | Photocatalysis | researchgate.netresearchgate.net |

| Formic acid | Photocatalysis | researchgate.net |

| Carbon Dioxide (CO₂) | Mineralization | ppqs.gov.inresearchgate.netnih.gov |

| Sulfate (SO₄²⁻) | Mineralization | nih.gov |

| Ammonia (NH₃) / Nitrate (NO₃⁻) | Mineralization | nih.govnih.gov |

Microbial Transformation and Biodegradation Mechanisms

Biodegradation is a critical process for the dissipation of methomyl in soil and water, often occurring more rapidly than abiotic processes. ppqs.gov.innih.gov A diverse range of microorganisms, including bacteria and fungi, have been identified that can degrade and, in some cases, completely mineralize methomyl. nih.govresearchgate.net

Microbial degradation is considered a cost-effective and environmentally friendly approach for the remediation of sites contaminated with this pesticide. nih.govmdpi.com The primary mechanism of microbial degradation often begins with the hydrolysis of the carbamate ester bond, a reaction catalyzed by microbial enzymes such as esterases or amidases. nih.govfrontiersin.org This initial step typically yields methomyl oxime and either methylcarbamic acid or methylamine (B109427). frontiersin.orgnih.gov

Several bacterial species have been isolated and characterized for their ability to degrade methomyl, including species from the genera Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, and Stenotrophomonas. nih.govmdpi.com For example, a bacterial consortium of Aminobacter sp. MDW-2 and Afipia sp. MDW-3 was shown to completely degrade methomyl through cooperative metabolism. nih.govsigmaaldrich.com The Aminobacter strain converted methomyl to methomyl oxime and methylcarbamic acid, using the latter as a carbon source. nih.gov The Afipia strain was then able to degrade the methomyl oxime. nih.gov Similarly, Xanthomonas campestris pv. translucens demonstrated the ability to biodegrade 95% of an initial methomyl concentration within 32 days. mdpi.com

Fungal degradation has also been observed. The fungus Aspergillus fumigatus was able to biodegrade 87.8% of methomyl over 32 days. mdpi.com Fungal pathways can sometimes differ from bacterial ones, with one study noting the production of dimethyl disulfide during fungal degradation of methomyl. mdpi.com

Isolation and Identification of Methyl Carbamate-Degrading Microorganisms

The biodegradation of carbamate pesticides, including the metabolic precursor to methyl (methylsulfanyl)carbamate, is a critical process for their removal from the environment. dntb.gov.ua Microorganisms capable of degrading these compounds are typically isolated from agricultural soils with a history of pesticide application through enrichment techniques. nih.govmbl.or.kr For instance, a gram-negative, methylotrophic bacterium, designated strain ER2, was isolated from agricultural soil and demonstrated the ability to hydrolyze aryl N-methylcarbamate insecticides. nih.govnih.govresearchgate.net This strain was identified as a phylogenetically unique type II methylotroph capable of utilizing carbofuran (B1668357), a related N-methylcarbamate, as its sole source of carbon and nitrogen. nih.govresearchgate.net Other identified degrading microbes for various carbamates include species of Aminobacter, Ochrobactrum, and Methylopila. mbl.or.krnih.govresearchgate.net These bacteria have adapted to the presence of carbamates by evolving specific metabolic pathways to break them down. dntb.gov.ua

The process of isolation often involves collecting soil samples, contaminating them further in a lab setting to encourage the growth of resistant microbes, and then plating them on media containing the pesticide as a selective agent. mbl.or.kr Identification methods range from studying morphological and cultural properties to more advanced techniques like MALDI-TOF mass spectrometry and 16S rRNA gene sequencing for precise phylogenetic placement. mbl.or.krnih.gov

Enzymatic Systems Involved in Biodegradation (e.g., Hydrolases, Carboxylesterases, Oxidases)

The initial and most crucial step in the microbial degradation of carbamates is the hydrolysis of the carbamate bond, a reaction catalyzed by specific enzymes. nih.govnih.gov Carbamate hydrolases or carboxylesterases are the primary enzymes responsible for this detoxification step. dntb.gov.uanih.gov For example, the enzyme AmeH, identified as a carbamate C-N hydrolase from Aminobacter aminovorans MDW-2, is responsible for hydrolyzing the amide bond in the pesticide methomyl. nih.govresearchgate.net Similarly, a carbofuran hydrolase, encoded by the mcd gene, has been identified in multiple bacterial strains, indicating a conserved mechanism for degrading N-methylcarbamates. nih.gov

These hydrolases cleave the ester or amide linkage in the carbamate molecule. dntb.gov.uanih.gov In the case of aryl N-methylcarbamates like carbofuran, this hydrolysis yields the corresponding phenol (B47542) and methylamine. nih.govresearchgate.net The enzymatic systems involved in the formation of this compound (methiocarb sulfoxide) from its parent compound, methiocarb (B1676386), include oxidases. In liver microsomes, this sulfoxidation is catalyzed by both flavin-containing monooxygenases (FMO) and cytochrome P450-dependent monooxygenases (P450). nih.gov These oxidative enzymes add an oxygen atom to the sulfur of methiocarb, creating the sulfoxide (B87167) metabolite. wikipedia.orgnih.gov Further oxidation can lead to the formation of methiocarb sulfone. wikipedia.orgresearchgate.net

Elucidation of Metabolic Pathways for Carbon and Nitrogen Assimilation

Once the initial degradation of the carbamate molecule occurs, the resulting smaller compounds are funneled into the microbe's central metabolic pathways for assimilation. dntb.gov.ua For N-methylcarbamates, the hydrolysis releases methylamine, which can serve as a source of both carbon and nitrogen for methylotrophic bacteria. nih.govnih.gov

In the case of the carbofuran-degrading strain ER2, growth on the pesticide induced enzymes required for methylamine-dependent respiration and the serine pathway for formaldehyde (B43269) assimilation. nih.govnih.govresearchgate.net The methylamine is oxidized to formaldehyde, which is then assimilated into biomass. nih.gov The nitrogen from methylamine can be assimilated via pathways like the γ-glutamylmethylamide/N-methylglutamate (GMA/NMG) pathway, where the released ammonium (B1175870) is incorporated through the glutamate (B1630785) synthase/glutamate-oxoglutarate aminotransferase (GS/GOGAT) pathway. nih.gov This allows the organism to thrive using the pesticide as a complete nutrient source. nih.gov The aromatic portions of the pesticide, such as the phenolic moiety, are often not metabolized by the initial degrading organism and may accumulate as end products. nih.govresearchgate.net

Role of Degradative Plasmids and Functional Genes in Microbial Adaptation

The genetic basis for carbamate degradation is often found on mobile genetic elements, particularly plasmids. nih.govnih.gov These plasmids carry the functional genes that encode the necessary degradative enzymes, such as carbamate hydrolases. The presence of these genes on plasmids facilitates their transfer between different bacteria through horizontal gene transfer, allowing for the rapid evolution and adaptation of microbial communities to new environmental contaminants. nih.gov

For example, the carbofuran hydrolase gene (mcd) was found on a 120-kb plasmid in the methylotrophic strain ER2. nih.govresearchgate.net This plasmid was found to be highly similar to another degradative plasmid, pDL11, from an Achromobacter species isolated from a different geographical location, suggesting the widespread conservation and dissemination of these genetic elements. nih.gov The transfer of these large degradative plasmids, often via a Type IV Secretion System (T4SS), is a key mechanism for the spread of bioremediation capabilities within a microbial population. nih.gov The expression of these plasmid-borne genes can be inducible; for instance, the carbofuran hydrolase activity in strain ER2 increased significantly when the bacterium was grown in the presence of the pesticide, indicating a regulated response to the contaminant. nih.govnih.govresearchgate.net

Environmental Distribution and Persistence Dynamics (Excluding Effects on Biota)

Volatilization and Adsorption Characteristics in Soil and Water Systems

The distribution of a chemical in the environment is heavily influenced by its tendency to volatilize from surfaces and adsorb to soil particles.

Volatilization : The potential for a chemical to volatilize is often estimated using its vapor pressure and Henry's Law constant. The parent compound, methiocarb, has a very low vapor pressure (2.7 x 10⁻⁷ mm Hg) and a low Henry's Law constant (1.18 x 10⁻⁹ atm-cu m/mole), indicating that volatilization from both dry and moist soil surfaces is not an important fate process. nih.gov While specific data for methiocarb sulfoxide is less common, its properties as a transformation product suggest a similar low volatility.

Adsorption : Adsorption to soil and sediment is a key process that affects a chemical's mobility and availability for degradation. icm.edu.pl The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. The estimated Koc for methiocarb is 920, which suggests it has low mobility in soil. nih.gov However, its metabolite, methiocarb sulfoxide, is significantly more water-soluble (7000 mg/L compared to methiocarb's 27 mg/L). wikipedia.org This increased solubility suggests that methiocarb sulfoxide will be less strongly adsorbed to soil particles and will partition more readily into the aqueous phase, making it potentially more mobile than the parent compound. Adsorption processes are influenced by soil properties such as organic matter content, pH, and clay content. icm.edu.plresearchgate.net

Table 1: Physicochemical Properties Influencing Environmental Fate

| Compound | Property | Value | Implication | Source |

|---|---|---|---|---|

| Methiocarb | Water Solubility | 27 mg/L | Low solubility | wikipedia.org |

| Methiocarb Sulfoxide | Water Solubility | 7000 mg/L | High solubility, increased mobility potential | |

| Methiocarb | Koc (estimated) | 920 cm³/g | Low mobility in soil | nih.gov |

| Methiocarb | Vapor Pressure | 2.7 x 10⁻⁷ mm Hg | Low volatilization potential | nih.gov |

| Methiocarb | Henry's Law Constant | 1.18 x 10⁻⁹ atm·m³/mol | Low volatilization from water | nih.gov |

Transport and Mobility within Environmental Compartments

The transport and mobility of this compound are primarily governed by its high water solubility and lower adsorption potential compared to its parent compound, methiocarb. Following the oxidation of methiocarb to methiocarb sulfoxide in soil or on plant surfaces, the sulfoxide is more likely to be transported with water flow. wikipedia.org

Future Research Directions and Advanced Methodologies for Methyl Methylsulfanyl Carbamate Research

Development of Novel and Sustainable Green Chemistry Approaches for Synthesis

The development of environmentally friendly methods for synthesizing carbamates is a key area of contemporary research. nih.gov These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One promising strategy is the use of dimethyl carbonate (DMC) as a less toxic substitute for hazardous chemicals like phosgene (B1210022). rsc.org Research has demonstrated the potential of synthesizing carbamates from biomass-derived materials using DMC, which offers a more sustainable production route. rsc.org Another green approach involves the use of carbon dioxide (CO2), a readily available and non-toxic resource, as a starting material. chemistryviews.orgorganic-chemistry.org This method often employs a three-component coupling reaction with amines and alkyl halides, operating under mild conditions. chemistryviews.orgorganic-chemistry.org

Biocatalysis, which uses enzymes to drive chemical reactions, is also being explored. This method offers the potential for highly selective synthesis under gentle, environmentally friendly conditions.

Table 1: Comparison of Green Synthesis Approaches for Carbamates

| Green Chemistry Approach | Description | Potential Advantages |

| Dimethyl Carbonate (DMC) Chemistry | Utilizes DMC as a non-toxic reagent. rsc.org | Biodegradable, reduces reliance on hazardous materials. rsc.org |

| CO2 as a C1 Feedstock | Direct synthesis from amines, CO2, and alkyl halides. chemistryviews.orgorganic-chemistry.org | High atom economy, utilizes a renewable carbon source. chemistryviews.orgorganic-chemistry.org |

| Biocatalysis | Employs enzymes to catalyze carbamate (B1207046) formation. | High selectivity, mild reaction conditions, reduced energy consumption. |

Application of Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Studies

A detailed understanding of how chemical reactions occur is crucial for optimizing the synthesis of Methyl (methylsulfanyl)carbamate. Advanced analytical techniques are vital for identifying short-lived intermediate molecules and understanding the step-by-step process of a reaction.

Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor reactions in real-time, providing valuable data on the formation of different chemical species. Chromatographic techniques, especially when combined with mass spectrometry (e.g., HPLC-MS), are powerful tools for separating and identifying the various components of a complex reaction mixture. usgs.gov High-performance liquid chromatography (HPLC) is a well-established method for separating carbamates and their degradation products. usgs.gov The use of a photodiode-array detector with HPLC allows for the identification of compounds based on their unique ultraviolet (UV) absorbance profiles. usgs.gov

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling faster and more efficient discovery of new molecules and reactions. nih.govyoutube.com These computational tools can analyze vast amounts of data to predict the properties of molecules and the outcomes of chemical reactions. nih.govchemrxiv.org

Generative AI models can propose new molecular structures with desired characteristics, and can even suggest the steps needed to synthesize them. youtube.com This approach can significantly speed up the process of designing new molecules for specific applications. youtube.com By representing molecules as graphs or strings of text, AI can learn the underlying rules of chemical bonding and reaction to generate novel and synthesizable compounds. youtube.comyoutube.com While these methods are powerful, challenges remain in ensuring the accuracy of the predictive models and aligning computational design with experimental reality. youtube.com

Exploration of Emerging Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysts are substances that speed up chemical reactions without being consumed in the process. The development of new and improved catalysts is a major focus of research aimed at making the synthesis of carbamates more efficient and selective.

Recent advancements include the development of novel composite oxide catalysts, such as Pb-Ni composite oxides, which have shown high activity in the synthesis of carbamates from biomass-derived amines and dimethyl carbonate. rsc.org Other research has focused on using polymer-supported catalysts, which can be easily recovered and reused, making the process more sustainable. chemistryviews.org Metal-free catalytic systems are also being explored, offering an alternative to traditional metal-based catalysts. organic-chemistry.orgorganic-chemistry.org For instance, the combination of certain organic bases and silicon-based reagents has been shown to effectively convert CO2 into carbamates. organic-chemistry.org

Design of Targeted Bioremediation Strategies Based on Elucidated Degradation Pathways

Understanding how this compound breaks down in the environment is essential for developing effective strategies to clean up any potential contamination. Bioremediation, which uses microorganisms to break down pollutants, is a promising and environmentally friendly approach. nih.gov

Research has shown that various bacteria and fungi are capable of degrading carbamate pesticides. nih.govnih.gov The initial step in the microbial degradation of many carbamates is the hydrolysis of the carbamate ester bond, which is carried out by enzymes called carbamate hydrolases. nih.govnih.gov This process often leads to the formation of methylamine (B109427) and carbon dioxide. nih.gov For some carbamates, the breakdown process involves further degradation of aromatic intermediates. nih.gov By identifying the specific microorganisms and enzymes involved in these degradation pathways, scientists can develop targeted bioremediation strategies, such as introducing specific microbes to a contaminated site to enhance the breakdown of the pollutant. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.